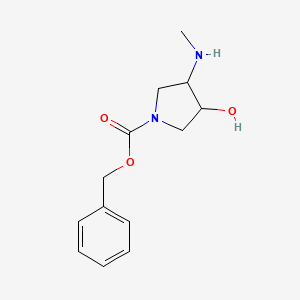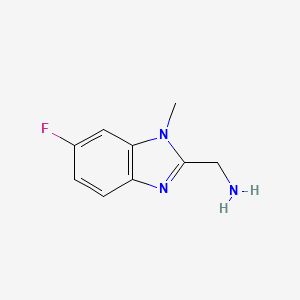
(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-fluoro-1-metil-1H-1,3-benzodiazol-2-il)metanamina es un compuesto heterocíclico que presenta un anillo benzodiazol sustituido con un grupo fluoro y un grupo metil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (6-fluoro-1-metil-1H-1,3-benzodiazol-2-il)metanamina normalmente implica los siguientes pasos:
Formación del Anillo Benzodiazol: El anillo benzodiazol se puede sintetizar mediante la ciclización de o-fenilendiamina con ácido fórmico o sus derivados.
Introducción del Grupo Fluoro: El grupo fluoro se puede introducir mediante fluoración electrofílica utilizando reactivos como Selectfluor.
Metilación: El grupo metil se puede introducir mediante reacciones de metilación utilizando yoduro de metilo o sulfato de dimetilo.
Aminación: El grupo metanamina se puede introducir mediante aminación reductora del aldehído o cetona correspondiente.
Métodos de Producción Industrial
Los métodos de producción industrial para (6-fluoro-1-metil-1H-1,3-benzodiazol-2-il)metanamina pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
(6-fluoro-1-metil-1H-1,3-benzodiazol-2-il)metanamina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo fluoro, utilizando nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos en disolventes apróticos polares como el dimetilsulfóxido (DMSO).
Principales Productos Formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de benzodiazol sustituidos.
Aplicaciones Científicas De Investigación
(6-fluoro-1-metil-1H-1,3-benzodiazol-2-il)metanamina tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como bloque de construcción en la síntesis de productos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos.
Estudios Biológicos: El compuesto se utiliza en estudios que involucran la inhibición enzimática y la unión a receptores.
Aplicaciones Industriales: Sirve como intermedio en la producción de agroquímicos y tintes.
Mecanismo De Acción
El mecanismo de acción de (6-fluoro-1-metil-1H-1,3-benzodiazol-2-il)metanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la actividad del receptor al actuar como agonista o antagonista. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- (6-cloro-1-metil-1H-1,3-benzodiazol-2-il)metanamina
- (6-bromo-1-metil-1H-1,3-benzodiazol-2-il)metanamina
- (6-yodo-1-metil-1H-1,3-benzodiazol-2-il)metanamina
Unicidad
(6-fluoro-1-metil-1H-1,3-benzodiazol-2-il)metanamina es única debido a la presencia del grupo fluoro, que confiere propiedades electrónicas y estéricas distintas. Esto puede influir en la reactividad del compuesto y la interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso en el descubrimiento y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C9H10FN3 |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
(6-fluoro-1-methylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10FN3/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3 |
Clave InChI |
GWDVYMJGXPRCGT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)F)N=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)

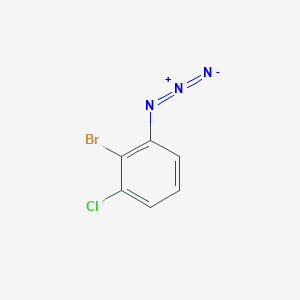
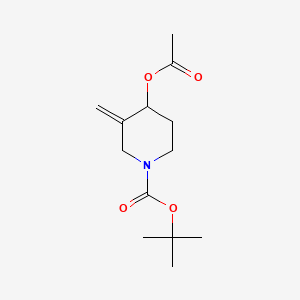
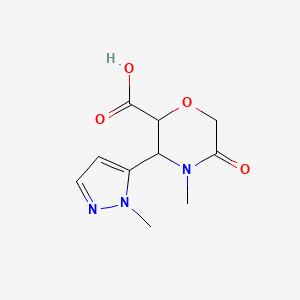


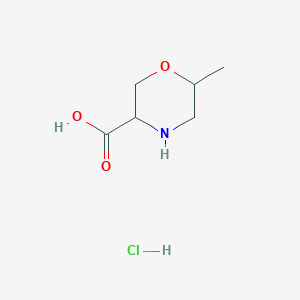

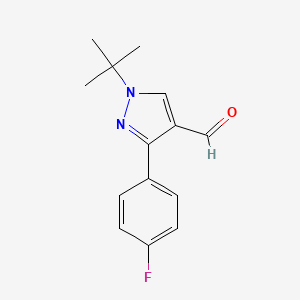
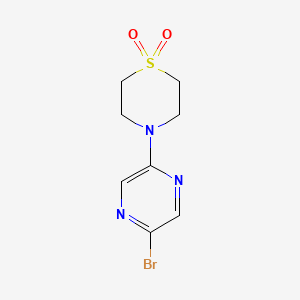
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)
